molecular formula C4H10OZ B1593022 Zirconium(IV) tert-butoxide CAS No. 2081-12-1

Zirconium(IV) tert-butoxide

Cat. No. B1593022
CAS RN: 2081-12-1
M. Wt: 165.35 g/mol
InChI Key: FLTAFXKELXQARK-UHFFFAOYSA-N
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Description

Zirconium(IV) tert-butoxide, also known as zirconium t-butoxide, is an organozirconium compound with the formula Zr(OC(CH3)3)4. It is a colorless, volatile liquid that is used as a strong Lewis acid in organic synthesis. It is a highly reactive compound and is used in a variety of reactions. It is also used as a catalyst for a variety of organic reactions, such as the Wittig reaction and the Stille reaction.

Scientific Research Applications

Synthesis of Nanocrystals

Zirconium(IV) tert-butoxide is utilized in the synthesis of nanocrystals, particularly oxide nanocrystals. By varying the metal alkoxide, researchers can tune the size of the nanocrystals, which is crucial for applications in electronics, catalysis, photonics, and biomedical research .

Thin Film Deposition

In thin film deposition techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD), Zr(OtBu)₄ is used to deposit thin films of zirconia and other zirconium-containing films. These films are applied in semiconductor manufacturing and optical coatings .

Catalyst in Organic Synthesis

Zirconium(IV) tert-butoxide acts as a catalyst in various organic reactions, including the cyanation process. Its role as a catalyst helps in the formation of complex organic molecules with applications in pharmaceuticals and materials science .

Preparation of Heterometallic Alkoxides

It is employed as a reagent for the preparation of heterometallic tin (II) or lead (II) zirconium alkoxides. These compounds are studied for their potential use in electronic materials and as precursors for other complex materials .

Sol-Gel Processes

Zr(OtBu)₄ is a precursor in sol-gel processes to prepare zirconia coatings on various substrates. These coatings enhance the surface properties, such as resistance to corrosion and wear, and are used for optical applications and biomedical implants .

properties

IUPAC Name

2-methylpropan-2-ol;zirconium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H10O.Zr/c4*1-4(2,3)5;/h4*5H,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMYASGYMABHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40O4Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zirconium(IV) tert-butoxide

CAS RN

2081-12-1
Record name Zirconium(IV) t-butoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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